Cas no 874467-82-0 (N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide)

N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a specialized organic compound featuring a tetrazole core linked to an acetamide moiety via a sulfanyl bridge. Its molecular structure, incorporating isopropyl substituents, enhances lipophilicity and potential bioavailability. The tetrazole group contributes to metabolic stability and hydrogen-bonding capacity, making it valuable in medicinal chemistry and agrochemical applications. The compound’s design allows for selective interactions with biological targets, suggesting utility in drug discovery as a scaffold or intermediate. Its synthetic versatility enables further functionalization, supporting the development of novel bioactive molecules. Careful handling is recommended due to its reactive functional groups.
N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide structure
874467-82-0 structure
Product name:N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
CAS No:874467-82-0
MF:C15H21N5OS
MW:319.425141096115
CID:5447486
PubChem ID:6491277

N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-Methylethyl)-2-[[1-[4-(1-methylethyl)phenyl]-1H-tetrazol-5-yl]thio]acetamide
    • VU0507845-1
    • 874467-82-0
    • N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
    • F3040-4074
    • AKOS000740490
    • STK337887
    • N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
    • N-isopropyl-2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)acetamide
    • N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
    • Inchi: 1S/C15H21N5OS/c1-10(2)12-5-7-13(8-6-12)20-15(17-18-19-20)22-9-14(21)16-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,21)
    • InChI Key: YQYDAQHTXXHVFY-UHFFFAOYSA-N
    • SMILES: S(CC(NC(C)C)=O)C1=NN=NN1C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 319.14668148g/mol
  • Monoisotopic Mass: 319.14668148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.01±0.46(Predicted)

N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3040-4074-3mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3040-4074-20mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F3040-4074-30mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F3040-4074-20μmol
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F3040-4074-10μmol
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F3040-4074-5μmol
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3040-4074-25mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F3040-4074-2mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3040-4074-15mg
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3040-4074-2μmol
N-(propan-2-yl)-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
874467-82-0 90%+
2μl
$57.0 2023-04-28

N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide Related Literature

Additional information on N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide

N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide (CAS No. 874467-82-0): A Comprehensive Overview

N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide (CAS No. 874467-82-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrazoles and is characterized by its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

The chemical structure of N-(propan-2-yl)-2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is defined by its molecular formula C16H20N6O2S. The compound features a tetrazole ring linked to a phenyl group through a sulfur atom, with an acetamide moiety attached to the tetrazole ring. This structural arrangement imparts unique chemical properties to the compound, including high stability and solubility in various solvents.

The presence of the tetrazole ring is particularly noteworthy as it is known to enhance the bioavailability and metabolic stability of drug molecules. The acetamide group further contributes to the compound's polarity and hydrogen bonding capabilities, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of N-(propan-2-yl)-2-{(1-{4-(propan-2-yloxy)phenyl}-1H-tetrazol)-5-sulfonyl}acetamide has been extensively studied in recent years. One of the most common synthetic routes involves the reaction of 4-isopropylbenzonitrile with sodium azide to form the corresponding azide intermediate. This intermediate is then converted into the tetrazole derivative through a Curtius rearrangement followed by sulfenylation with 2-chloro-N-isopropylacetamide.

Alternative synthetic methods have also been explored to improve yield and reduce side reactions. For instance, microwave-assisted synthesis has shown promise in accelerating the reaction rates and enhancing the overall efficiency of the process. These advancements have made it possible to produce larger quantities of the compound for further research and development.

Biological Activities

N-(propan-2-yl)-2-{(1-{4-(propan-2-yloxy)phenyl}-1H-tetrazol)-5-sulfonyl}acetamide has demonstrated a range of biological activities that make it a promising candidate for various therapeutic applications. One of its key properties is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an antiviral agent. Research has indicated that it can interfere with viral replication processes by targeting specific viral enzymes or host cell receptors. This dual functionality as an anti-inflammatory and antiviral agent makes it a valuable candidate for treating diseases such as influenza and other viral infections.

Clinical Applications and Research Advancements

The potential clinical applications of N-(propan-2-yloxy)-2-{(1-{4-(propan-yloxy)phenyl}-1H-tetrazol)-5-sulfonyl}acetamide are currently being explored through various preclinical and clinical studies. One area of significant interest is its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown promising results in reducing inflammation and improving disease outcomes in animal models.

Furthermore, recent research has focused on evaluating the safety and efficacy of this compound in human subjects. Phase I clinical trials have demonstrated that it is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for more advanced clinical trials to further assess its therapeutic potential.

Conclusion

In conclusion, N-(propan-yloxy)-2-{(1-{4-(propan-yloxy)phenyl}-1H-tetrazol)-5-sulfonyl}acetamide (CAS No. 874467-82-0) is a promising compound with a wide range of biological activities that make it a valuable candidate for various therapeutic applications. Its unique chemical structure, potent anti-inflammatory properties, and potential antiviral activity have positioned it at the forefront of medicinal chemistry research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, this compound holds great promise for future drug development.

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